
4-Nitrobenzoyl bromide
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Overview
Description
4-Nitrobenzoyl bromide (C₇H₄BrNO₃, CAS 122-04-3) is an acyl bromide derivative of nitrobenzoic acid, characterized by a nitro group (-NO₂) at the para position of the benzene ring and a reactive bromine atom attached to the carbonyl group. This compound is primarily used in organic synthesis as an acylating agent, enabling the introduction of the 4-nitrobenzoyl group into target molecules. Its structure (Fig. 1) confers strong electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles like amines and alcohols .
Scientific Research Applications
Synthetic Chemistry
Role as a Versatile Reagent
4-Nitrobenzoyl bromide is primarily utilized as a reagent in organic synthesis. It facilitates the formation of nitro-substituted compounds, which are critical in the development of pharmaceuticals and agrochemicals. The compound's reactivity is enhanced by the electron-withdrawing nitro group, making it susceptible to nucleophilic substitution reactions.
Key Reactions:
- Formation of Nitro-Substituted Compounds: It is used to synthesize various nitro compounds that serve as intermediates in drug synthesis.
- Cross-Coupling Reactions: The compound participates in cross-coupling reactions, allowing for the construction of complex molecular architectures.
Pharmaceutical Development
Synthesis of Drug Intermediates
In pharmaceutical research, this compound is essential for synthesizing intermediates that lead to new therapeutic agents. Its ability to introduce benzyl protecting groups is particularly valuable in multi-step syntheses, enabling selective protection and deprotection of functional groups.
Case Study:
- N6-Benzyladenosine-5'-uronamides: This compound has been synthesized using this compound as a precursor, resulting in selective A3 adenosine agonists that show promise in treating various diseases .
Polymer Science
Functional Monomer Applications
This compound acts as a functional monomer in the production of specialty polymers. These polymers exhibit unique properties suitable for applications in coatings and adhesives.
Properties and Benefits:
- Enhanced Material Characteristics: The incorporation of 4-nitrobenzoyl groups can improve thermal stability and mechanical strength.
- Specialized Coatings: Used to create advanced coatings that require specific chemical interactions or functionalities.
Bioconjugation
Attachment of Biomolecules
The compound is employed in bioconjugation techniques, which are crucial for diagnostics and therapeutic applications. It allows for the attachment of biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems.
Applications:
- Diagnostics: Used to label biomolecules for imaging or detection purposes.
- Therapeutics: Enhances the efficacy of drugs by ensuring they reach specific targets within biological systems.
Data Table: Summary of Applications
Application Area | Specific Uses | Examples/Case Studies |
---|---|---|
Synthetic Chemistry | Formation of nitro-substituted compounds | Synthesis of various intermediates |
Pharmaceutical Development | Synthesis of drug intermediates | N6-Benzyladenosine-5'-uronamides |
Polymer Science | Functional monomer for specialty polymers | Advanced coatings with improved properties |
Bioconjugation | Attachment of biomolecules | Targeted drug delivery systems and diagnostics |
Research Findings
Recent studies have highlighted the efficacy of this compound in various contexts:
- Cytotoxic Activity Studies: Research indicates that modifications in molecular structure significantly influence cytotoxic properties against cancer cell lines such as A549 and MCF-7 .
- Protecting Group Chemistry: Its role as a protecting group allows for controlled reactions during complex organic syntheses, making it an invaluable tool for chemists .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-nitrobenzoyl bromide in a laboratory setting?
- Methodology : this compound is typically synthesized via bromination of 4-nitrobenzoic acid derivatives. A common approach involves reacting 4-nitrobenzoyl chloride with hydrogen bromide (HBr) under anhydrous conditions. Alternatively, direct bromination of 4-nitrotoluene derivatives using brominating agents (e.g., PBr₃ or Br₂ in the presence of a catalyst) can be employed.
- Key Considerations :
- Use dry solvents (e.g., dichloromethane or ether) to prevent hydrolysis .
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect bromide formation .
- Purification : Recrystallization from non-aqueous solvents (e.g., acetone/ether mixtures) yields high-purity crystalline product .
Q. How should this compound be characterized to confirm its purity and structure?
- Analytical Workflow :
- Melting Point : 98–100°C (lit. range); deviations indicate impurities .
- Spectroscopy :
- ¹H NMR (CDCl₃): δ 8.30 (d, 2H, aromatic), 8.20 (d, 2H, aromatic), 4.80 (s, 2H, CH₂Br) .
- IR : Peaks at ~1,520 cm⁻¹ (NO₂ stretch) and ~600 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 216 (M⁺) .
- Data Table :
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆BrNO₂ | |
Melting Point | 98–100°C | |
Boiling Point | ~265°C (est.) | |
Solubility | Insoluble in water; soluble in acetone, DMF |
Q. What safety precautions are critical when handling this compound due to its reactivity?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Reactivity : Hydrolyzes rapidly in water, releasing HBr. Store under anhydrous conditions (e.g., desiccator) .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in electrophilic substitution reactions?
- Experimental Design :
- Catalyst Screening : Use Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance bromination efficiency .
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination) .
- Solvent Selection : Non-polar solvents (e.g., CCl₄) improve regioselectivity for mono-bromination .
Q. What analytical techniques are suitable for studying the hydrolysis kinetics of this compound?
- Methodology :
- Kinetic Monitoring : Conduct UV-Vis spectroscopy at 260 nm to track nitrobenzoyl alcohol formation .
- pH Dependence : Perform hydrolysis in buffered solutions (pH 2–12) to determine rate constants. The reaction follows pseudo-first-order kinetics in aqueous-organic biphasic systems .
- Byproduct Analysis : Use ion chromatography (IC) to quantify bromide ions released during hydrolysis .
Q. How can crystallographic data (e.g., from CSD) inform the understanding of this compound's reactivity?
- Database Utilization :
- Search the Cambridge Structural Database (CSD) for related nitroaromatic bromides to compare bond lengths (e.g., C-Br ~1.9 Å) and planarity of the nitro group .
- Analyze intermolecular interactions (e.g., halogen bonding) to predict solid-state stability .
- Computational Modeling :
- Pair experimental data with DFT calculations (e.g., Gaussian) to map electron density around the bromine atom, explaining its electrophilic behavior .
Comparison with Similar Compounds
Physical Properties
- Molecular weight: 230.02 g/mol
- Stability: Acyl bromides are generally moisture-sensitive, requiring anhydrous storage conditions.
Reactivity and Functional Group Analysis
4-Nitrobenzoyl Bromide vs. 4-Nitrobenzoyl Chloride
Key Insight : The bromide’s superior leaving group ability enhances its utility in nucleophilic acyl substitutions, though it may pose greater handling risks compared to the chloride.
This compound vs. 4-Nitrobenzyl Bromide
Key Insight : While both contain bromine and a nitro group, their reactivity diverges due to distinct functional groups, leading to different synthetic applications.
Comparison with Other Nitro-Substituted Acyl Halides
Ortho and Meta Isomers
- 2-Nitrobenzoyl Bromide : Steric hindrance from the ortho-nitro group reduces reactivity compared to the para isomer.
- 3-Nitrobenzoyl Bromide : Moderate reactivity; meta substitution may alter electronic effects on the carbonyl.
Electronic Effects : The para-nitro group strongly withdraws electrons via resonance, increasing the carbonyl’s electrophilicity in this compound compared to isomers .
This compound vs. 4-Nitrobenzenesulfonyl Chloride
Key Insight : Sulfonyl chlorides are more stable but less reactive in acylations compared to acyl bromides.
Properties
CAS No. |
13277-61-7 |
---|---|
Molecular Formula |
C7H4BrNO3 |
Molecular Weight |
230.02 g/mol |
IUPAC Name |
4-nitrobenzoyl bromide |
InChI |
InChI=1S/C7H4BrNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H |
InChI Key |
KXLZZEPFQYGUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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